molecular formula C15H13FO4 B6402965 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261998-40-6

3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6402965
CAS RN: 1261998-40-6
M. Wt: 276.26 g/mol
InChI Key: CHFOLZLCFXNLTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid (FMBA) is a synthetic compound with a wide range of applications in scientific research. It is a monofluoro substituted benzoic acid that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. FMBA has been used in a variety of laboratory experiments and has been found to be a powerful tool for the study of biochemical and physiological processes.

Scientific Research Applications

3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis and drug metabolism studies. It has also been used in the study of enzyme kinetics and in the study of the mechanisms of action of various drugs. In addition, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in the study of the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is not fully understood. However, it is believed that 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% are not fully understood. However, it has been found to be a potent inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% has been found to be a potent inhibitor of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive reagent and can be synthesized in high yields. In addition, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is a potent inhibitor of certain enzymes, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% is not suitable for use in humans and its use in laboratory experiments should be carefully monitored.

Future Directions

There are several future directions for the use of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. One potential direction is the development of new and more potent inhibitors of cytochrome P450 enzymes. Another potential direction is the use of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in the study of the biochemical and physiological effects of various compounds. Additionally, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used in the study of the mechanisms of action of various drugs. Finally, 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used to develop new and more effective drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% involves the reaction of 5-fluoro-2-methoxyphenol with methoxybenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out at elevated temperatures and yields 3-(5-Fluoro-2-methoxyphenyl)-2-methoxybenzoic acid, 95% in high yields.

properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-13-7-6-9(16)8-12(13)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFOLZLCFXNLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690216
Record name 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-40-6
Record name 5'-Fluoro-2,2'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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